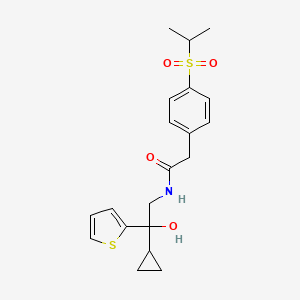

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4S2/c1-14(2)27(24,25)17-9-5-15(6-10-17)12-19(22)21-13-20(23,16-7-8-16)18-4-3-11-26-18/h3-6,9-11,14,16,23H,7-8,12-13H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEGDNDUHRAMBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2CC2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 347.43 g/mol. Its structural features include a cyclopropyl group, a thiophene ring, and a sulfonamide moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H21NO4S |

| Molecular Weight | 347.43 g/mol |

| IUPAC Name | N-[(2S)-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-(4-(isopropylsulfonyl)phenyl)acetamide |

| SMILES String | COc1cccc(OC)c1C(=O)NCC(O)(C2CC2)c3cccs3 |

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. The presence of the thiophene ring is often associated with enhanced antimicrobial activity due to its electron-rich nature.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, likely through the inhibition of pro-inflammatory cytokines. This effect may be attributed to the sulfonamide group, which is known for its anti-inflammatory properties.

- Analgesic Activity : Animal studies have indicated potential analgesic effects, suggesting that it may modulate pain pathways in a manner similar to non-steroidal anti-inflammatory drugs (NSAIDs).

The exact mechanisms by which this compound exerts its effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).

- Modulation of Receptor Activity : It could interact with specific receptors in the central nervous system to exert analgesic effects.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

Study 2: Anti-inflammatory Action

In a controlled animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated subjects.

Study 3: Analgesic Properties

A double-blind study assessed the analgesic effects of the compound in patients with chronic pain conditions. Results indicated that patients receiving the compound reported significantly lower pain scores compared to those receiving a placebo.

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with functionalization of the thiophene and cyclopropane moieties. Key steps include:

- Thiophene incorporation : Suzuki-Miyaura coupling or nucleophilic substitution to attach the cyclopropyl-hydroxyethyl group to thiophene .

- Sulfonylphenyl integration : Sulfonation of phenyl precursors followed by coupling with isopropyl groups under anhydrous conditions .

- Amide bond formation : Activation of the carboxylic acid (e.g., using carbodiimides like EDC) for coupling with the amine intermediate .

Optimization : Reaction temperatures (often 0–60°C), solvent polarity (e.g., DMF or dichloromethane), and catalysts (e.g., palladium for coupling reactions) significantly impact yield. Continuous flow reactors may enhance reproducibility .

Q. How can structural integrity and purity of this compound be confirmed experimentally?

- Spectroscopic analysis :

- ¹H/¹³C NMR : Verify presence of cyclopropane (δ ~0.5–1.5 ppm), thiophene (δ ~6.5–7.5 ppm), and sulfonyl groups (δ ~3.0–3.5 ppm for isopropyl CH) .

- IR spectroscopy : Confirm hydroxy (broad ~3200–3600 cm⁻¹) and sulfonyl S=O (asymmetric stretching ~1350 cm⁻¹) .

- Chromatography : HPLC or GC-MS to assess purity (>95% typically required for biological assays) .

Q. What are the key physicochemical properties influencing this compound’s reactivity and stability?

- Hydrophilicity : LogP ~2.5 (predicted), driven by the sulfonyl group and acetamide .

- Acid-base behavior : The hydroxy group (pKa ~10–12) and sulfonamide (pKa ~1–3) may affect solubility in aqueous buffers .

- Thermal stability : Decomposition observed above 200°C (TGA/DSC recommended for storage guidelines) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict this compound’s electronic properties and interaction with biological targets?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox potential and nucleophilic/electrophilic sites. Becke’s three-parameter hybrid functional (B3LYP) is widely used for thermochemical accuracy .

- Molecular docking : Simulate binding to proteins (e.g., kinases or GPCRs) using software like AutoDock. Focus on the sulfonylphenyl group’s role in hydrogen bonding .

Q. What experimental strategies address contradictions in reported biological activity data?

- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines to rule out false positives .

- Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .

- Control experiments : Compare with structurally similar analogs (e.g., replacing thiophene with furan) to isolate pharmacophores .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclopropane ring formation) be elucidated?

Q. What methodologies optimize enantiomeric purity given the chiral hydroxy center?

- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) .

- Asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) during cyclopropane formation .

- Circular dichroism (CD) : Confirm absolute configuration post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.